
1-(4-chlorobenzyl)-2-pentyl-1H-benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-chlorobenzyl)-2-pentyl-1H-benzimidazole, also known as CPB, is a benzimidazole derivative that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. CPB has been found to exhibit a wide range of biological activities, including antitumor, anti-inflammatory, and antimicrobial properties. In
Mecanismo De Acción
The exact mechanism of action of 1-(4-chlorobenzyl)-2-pentyl-1H-benzimidazole is not fully understood. However, it has been suggested that 1-(4-chlorobenzyl)-2-pentyl-1H-benzimidazole may exert its antitumor activity by inducing apoptosis (programmed cell death) in cancer cells. 1-(4-chlorobenzyl)-2-pentyl-1H-benzimidazole has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. Additionally, 1-(4-chlorobenzyl)-2-pentyl-1H-benzimidazole has been shown to disrupt the cell membrane of bacteria and fungi, leading to their death.
Biochemical and Physiological Effects
1-(4-chlorobenzyl)-2-pentyl-1H-benzimidazole has been found to exhibit a variety of biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. 1-(4-chlorobenzyl)-2-pentyl-1H-benzimidazole has also been found to decrease the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Additionally, 1-(4-chlorobenzyl)-2-pentyl-1H-benzimidazole has been shown to disrupt the cell membrane of bacteria and fungi, leading to their death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(4-chlorobenzyl)-2-pentyl-1H-benzimidazole in lab experiments is its wide range of biological activities. 1-(4-chlorobenzyl)-2-pentyl-1H-benzimidazole has been found to exhibit antitumor, anti-inflammatory, and antimicrobial properties, making it a versatile compound for research. Additionally, 1-(4-chlorobenzyl)-2-pentyl-1H-benzimidazole has been shown to have low toxicity, making it a potentially safer alternative to other compounds with similar activities.
One limitation of using 1-(4-chlorobenzyl)-2-pentyl-1H-benzimidazole in lab experiments is its limited solubility in water. 1-(4-chlorobenzyl)-2-pentyl-1H-benzimidazole is highly lipophilic, which can make it difficult to dissolve in aqueous solutions. This can limit its use in certain experiments, particularly those involving cell culture.
Direcciones Futuras
There are several future directions for research involving 1-(4-chlorobenzyl)-2-pentyl-1H-benzimidazole. One area of interest is the development of 1-(4-chlorobenzyl)-2-pentyl-1H-benzimidazole derivatives with improved solubility and bioavailability. Additionally, further studies are needed to elucidate the exact mechanism of action of 1-(4-chlorobenzyl)-2-pentyl-1H-benzimidazole and its potential for use in combination with other compounds for the treatment of cancer and inflammatory diseases. Finally, 1-(4-chlorobenzyl)-2-pentyl-1H-benzimidazole has shown promising antimicrobial activity, and further research is needed to explore its potential as a new class of antibiotics.
Métodos De Síntesis
The synthesis of 1-(4-chlorobenzyl)-2-pentyl-1H-benzimidazole involves the reaction between 4-chlorobenzyl chloride and pentylamine in the presence of a base such as sodium hydroxide. The resulting product is then treated with o-phenylenediamine to form 1-(4-chlorobenzyl)-2-pentyl-1H-benzimidazole. This synthesis method has been optimized to produce high yields of 1-(4-chlorobenzyl)-2-pentyl-1H-benzimidazole with good purity.
Aplicaciones Científicas De Investigación
1-(4-chlorobenzyl)-2-pentyl-1H-benzimidazole has been extensively studied for its potential therapeutic applications. It has been found to exhibit antitumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer. 1-(4-chlorobenzyl)-2-pentyl-1H-benzimidazole has also been shown to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, 1-(4-chlorobenzyl)-2-pentyl-1H-benzimidazole has been found to exhibit antimicrobial activity against a variety of bacterial and fungal strains, including methicillin-resistant Staphylococcus aureus (MRSA).
Propiedades
Fórmula molecular |
C19H21ClN2 |
|---|---|
Peso molecular |
312.8 g/mol |
Nombre IUPAC |
1-[(4-chlorophenyl)methyl]-2-pentylbenzimidazole |
InChI |
InChI=1S/C19H21ClN2/c1-2-3-4-9-19-21-17-7-5-6-8-18(17)22(19)14-15-10-12-16(20)13-11-15/h5-8,10-13H,2-4,9,14H2,1H3 |
Clave InChI |
HUFHKIFVHVVCRY-UHFFFAOYSA-N |
SMILES |
CCCCCC1=NC2=CC=CC=C2N1CC3=CC=C(C=C3)Cl |
SMILES canónico |
CCCCCC1=NC2=CC=CC=C2N1CC3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



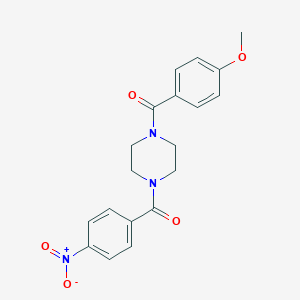
![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(4-nitrobenzoyl)piperazine](/img/structure/B229511.png)

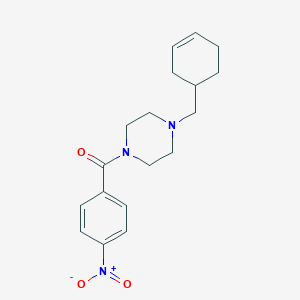

![1-(4-Bromobenzyl)-4-[(4-chlorophenyl)sulfonyl]piperazine](/img/structure/B229515.png)
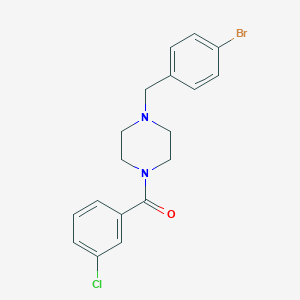
![1-(2-Chlorobenzyl)-4-[(4-chlorophenyl)sulfonyl]piperazine](/img/structure/B229518.png)
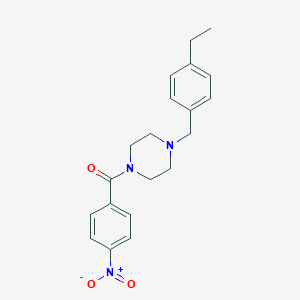
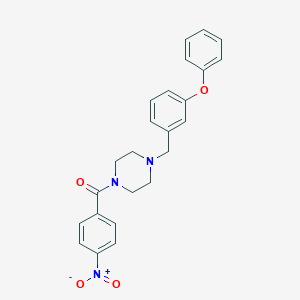

![1-(5-Bromo-2-methoxybenzyl)-4-[(4-chlorophenyl)sulfonyl]piperazine](/img/structure/B229523.png)
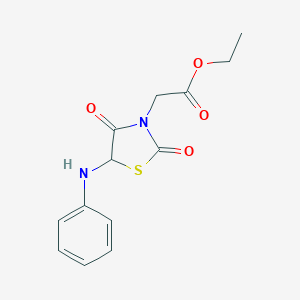
![4-({3-[4-(Ethoxycarbonyl)benzyl]-2,4-dioxo-1,3-thiazolidin-5-yl}amino)benzoic acid](/img/structure/B229534.png)